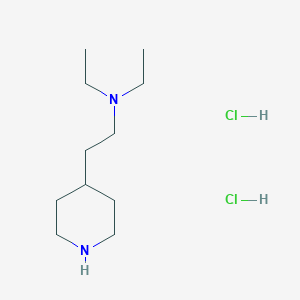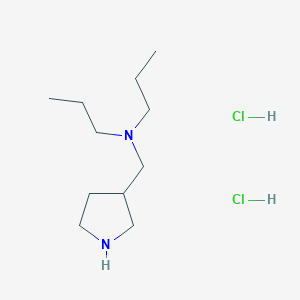
n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride
Overview
Description
“N-Propyl-N-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride” is a chemical compound with the molecular formula C11H25ClN2 . Its molecular weight is 220.79 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride” such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antidepressant Potential : A study by Bailey et al. (1985) explored compounds related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride, identifying potential antidepressant effects with reduced side effects.
Analytical Methods in Forensic Science : Deruiter, Clark, and Noggle (1990) developed analytical methods to distinguish certain propanamines from similar compounds in forensic contexts.
Branched Polyamines Synthesis : Cervantes-Mejía et al. (2014) discussed the synthesis of branched polyamines, including compounds structurally related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
High-Performance Liquid Chromatography : Boppana et al. (1992) developed a novel chromatographic method involving derivatives of propanamine, demonstrating its application in the sensitive detection of monohydroxy-containing drugs.
Trace Amounts Detection in Urine : Bykov et al. (2017) studied the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine, which is related to the compound .
Muscle Relaxant Synthesis : O'Connor et al. (1991) described the synthesis of a muscle relaxant where the propanamine structure plays a crucial role.
N-substituted-acyl-N-methyl-3 Derivatives Design : Jing (2010) focused on the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives.
Thermodynamic Properties of Organic Nitrogen Compounds : A study by Das et al. (1993) evaluated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including propanamines.
Metamagnetic Nickel(II) Complex Synthesis : Chattopadhyay et al. (2007) synthesized a single thiocyanato-bridged nickel(II) complex using a ligand structurally similar to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
Immunomodulatory Agents : Badger et al. (1990) explored azaspiranes, which are immunomodulatory agents featuring a structure related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
properties
IUPAC Name |
N-propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILULKWFVYPAKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)
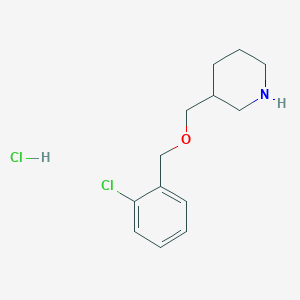
![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)


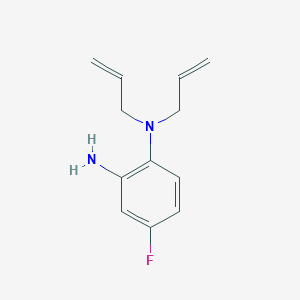


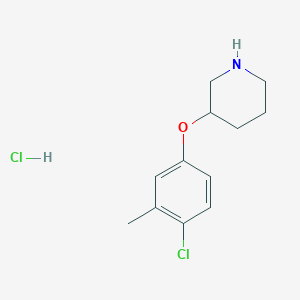
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)


